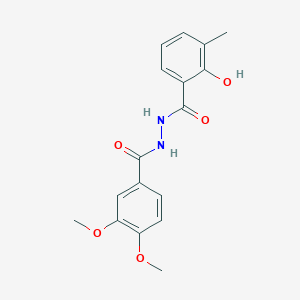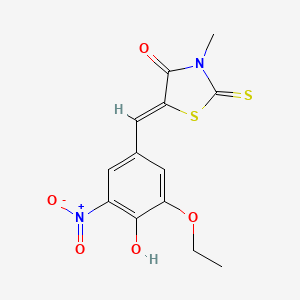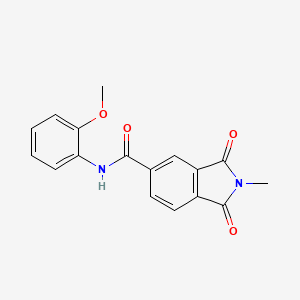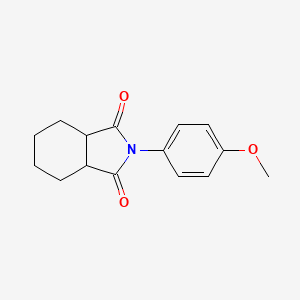![molecular formula C19H14IN3O5S B5206965 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wissenschaftliche Forschungsanwendungen
3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been shown to have a variety of potential applications in scientific research. One area of research where this compound has been studied is in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in vitro, and it has been suggested that it may be useful in the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation. This inhibition leads to the arrest of cell growth and division, which may contribute to the compound's anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its potential anti-tumor activity, 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, which may make it useful in the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. One area of research that is particularly promising is the development of new cancer therapies based on this compound. Additionally, this compound may have potential applications in the development of new anti-inflammatory drugs, as well as in the study of various biological processes. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.
Synthesemethoden
The synthesis of 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide involves the reaction of 4-iodoaniline with 2-nitrobenzenesulfonyl chloride. This reaction results in the formation of the intermediate 4-iodo-N-(2-nitrobenzenesulfonyl)aniline, which is then reacted with benzoyl chloride to yield the final product.
Eigenschaften
IUPAC Name |
3-[(4-iodophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14IN3O5S/c20-14-8-10-15(11-9-14)22-29(27,28)16-5-3-4-13(12-16)19(24)21-17-6-1-2-7-18(17)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLJEECMBMREGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14IN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5206902.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)

![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)



![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)

![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)